Indole, 3-(5-aminopentyl)-, adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 3-(5-aminopentyl)-, adipate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 3-(5-aminopentyl)-, adipate typically involves the reaction of indole with a 5-aminopentyl group, followed by the formation of an adipate ester. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of biocatalysts, such as enzymes, can also be explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Indole, 3-(5-aminopentyl)-, adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Indole, 3-(5-aminopentyl)-, adipate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in cellular signaling and its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Indole, 3-(5-aminopentyl)-, adipate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(5-Aminopentyl)acetamide: This compound is similar in structure but has an acetamide group instead of an adipate ester.
N-Boc-1,5-diaminopentane: Another related compound with a Boc-protected amine group.
Uniqueness
Indole, 3-(5-aminopentyl)-, adipate is unique due to its specific combination of the indole ring and the 5-aminopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
CAS No. |
31699-72-6 |
---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-hydroxy-6-oxohexanoate;5-(1H-indol-3-yl)pentylazanium |
InChI |
InChI=1S/C13H18N2.C6H10O4/c14-9-5-1-2-6-11-10-15-13-8-4-3-7-12(11)13;7-5(8)3-1-2-4-6(9)10/h3-4,7-8,10,15H,1-2,5-6,9,14H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
VOYDZPIBEZGYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCC[NH3+].C(CCC(=O)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.